4-(Chloromethyl)cyclohexene
Description
Contemporary Relevance in Organic Synthesis
The significance of 4-(chloromethyl)cyclohexene in modern organic synthesis lies in its role as a versatile precursor for a range of valuable compounds, including pharmaceuticals and agrochemicals. a2bchem.com Its bifunctional nature—possessing both a reactive C-Cl bond and a C=C double bond—allows for sequential or chemo-selective reactions. The chloromethyl group is a key functional handle, readily participating in nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles. smolecule.comsmolecule.com This enables the straightforward synthesis of alcohols, amines, ethers, and esters attached to the cyclohexylmethyl framework.
Furthermore, under basic conditions, this compound can undergo dehydrohalogenation (an elimination reaction) to form different diene products. smolecule.com The compound serves as a crucial intermediate in the synthesis of complex organic molecules and natural products due to the high reactivity of its chloromethyl group combined with the stability of the cyclic structure. chembk.comchembk.com
One of the primary methods for its synthesis is the chloromethylation of cyclohexene (B86901), which involves reacting cyclohexene with formaldehyde (B43269) and hydrochloric acid, often catalyzed by zinc chloride. Another route involves the treatment of cyclohex-3-enylmethanol with a chlorinating agent like thionyl chloride. lookchem.com
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H11Cl |
| Molecular Weight | 130.61 g/mol nih.gov |
| Appearance | Colorless liquid chembk.comchembk.com |
| LogP | 2.6 nih.gov |
| CAS Number | 2555-08-0 echemi.com |
Interdisciplinary Research Landscape
The utility of this compound and its derivatives extends beyond traditional organic synthesis into various interdisciplinary fields, most notably materials science and medicinal chemistry.
In materials science , the reactive nature of this compound makes it a useful monomer or cross-linking agent in polymer production. smolecule.com The ability to functionalize the chloromethyl group allows for the synthesis of polymers with tailored properties. For instance, it can be incorporated into polymer backbones, and the chlorine atom can then be substituted to introduce specific functionalities, influencing the material's physical and chemical characteristics. This approach is valuable for developing new resins and specialty polymers. a2bchem.comsmolecule.com Research into related structures, such as those with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages, has led to the synthesis of novel polymer electrolytes. researchgate.net
In medicinal chemistry , this compound serves as a "building block," a foundational molecule used to construct more complex and biologically active compounds. smolecule.com Its structural motif is found in key intermediates for pharmaceuticals. For example, the related structure, 4-(chloromethyl)cyclohexanecarboxylic acid, is an intermediate in a patented method for preparing tranexamic acid, a medication used to control bleeding. google.com The cyclohexane (B81311) ring provides a stable, three-dimensional scaffold that is common in drug molecules, while the reactive chloromethyl group allows for the attachment of various pharmacophores. a2bchem.com The development of scalable processes for related key intermediates, such as for the multiple sclerosis drug Siponimod, highlights the industrial importance of chloromethyl-functionalized cyclohexane derivatives in the pharmaceutical sector. acs.org
Table 2: Common Reactions of this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH) | Cyclohexenylmethanol smolecule.com |
| Ammonia (B1221849) (NH3) | Cyclohexenylmethylamine smolecule.com | |
| Elimination (Dehydrohalogenation) | Strong bases (e.g., Sodium ethoxide) | Cyclohexadiene derivatives smolecule.com |
| Oxidation | Potassium permanganate (B83412) (KMnO4) | Cyclohexanone or Cyclohexanol derivatives smolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2555-08-0 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
4-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2 |
InChI Key |
SFBHUBQGECWONK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethyl Cyclohexene
Direct Halomethylation Approaches
Direct methods for the synthesis of 4-(Chloromethyl)cyclohexene involve the introduction of a chloromethyl group onto a pre-existing cyclohexene (B86901) framework in a single synthetic operation. These approaches can be broadly classified into electrophilic and radical-mediated pathways.
Electrophilic Chloromethylation of Cyclohexene Derivatives
Electrophilic chloromethylation is a primary method for synthesizing this compound. This reaction, analogous to the Blanc chloromethylation of aromatic compounds, typically involves the reaction of a cyclohexene derivative with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). smolecule.comlibretexts.orgwikipedia.orgalfa-chemistry.com The catalyst enhances the electrophilicity of the formaldehyde, facilitating the attack by the cyclohexene double bond.
The reaction proceeds through the formation of a chloromethylating agent, such as a chloromethyl cation (ClCH₂⁺), which then electrophilically attacks the double bond of the cyclohexene ring. smolecule.com Subsequent loss of a proton re-establishes the double bond, yielding the chloromethylated product. The regioselectivity of this reaction is a key consideration, as the attack can potentially occur at different positions on the cyclohexene ring. The use of bulky catalysts can favor the formation of the 4-substituted product by minimizing steric hindrance. smolecule.com
Alternative chloromethylating agents, such as chloromethyl methyl ether, can also be employed for this transformation. wikipedia.org
Table 1: Comparison of Catalytic and Non-Catalytic Chloromethylation
| Parameter | Catalytic Method | Non-Catalytic Method |
|---|---|---|
| Catalyst | Lewis acids (e.g., ZnCl₂, FeCl₃/CuCl₂) | None |
| Reaction Temperature | 35–45°C | 60–100°C |
| Yield | 75–90% | 40–50% |
| Byproducts | Minimal | Significant (e.g., polymerization, over-chlorination) |
This data is based on general findings for chloromethylation reactions and may vary depending on specific substrates and conditions. smolecule.com
Radical-Mediated Chloromethylation Pathways
Radical-based chlorination presents an alternative pathway for the synthesis of this compound, often initiated under photochemical conditions. smolecule.com Ultraviolet irradiation can generate chlorine radicals from molecular chlorine, which then initiate a chain reaction. smolecule.com While less common than electrophilic methods for this specific target, radical reactions offer a different approach to functionalizing the cyclohexene ring. The stability of the resulting radical intermediates, influenced by factors like allylic stabilization and hyperconjugation, plays a crucial role in the reaction's outcome. smolecule.com
Multi-Step Synthesis from Precursors
Multi-step syntheses provide an alternative and often more controlled route to this compound, starting from readily available precursors and involving a sequence of chemical transformations.
Functional Group Interconversions on Cyclohexene Scaffolds
A common multi-step strategy involves the conversion of a pre-existing functional group on a cyclohexene ring into the desired chloromethyl group. A prime example is the conversion of cyclohex-3-enylmethanol. This alcohol can be transformed into this compound using a chlorinating agent like thionyl chloride. lookchem.com This method allows for precise control over the position of the chloromethyl group, as the starting alcohol can be synthesized with the required regiochemistry.
Another precursor is 3-cyclohexene-1-carboxaldehyde, which can be reduced to the corresponding alcohol and then chlorinated. lookchem.comchembk.comchembk.com These functional group interconversions are fundamental transformations in organic synthesis. libretexts.orgacs.org
Cross-Coupling Strategies for Cyclohexene Ring Formation
Cross-coupling reactions, a cornerstone of modern organic synthesis, can be employed to construct the this compound skeleton. While direct cross-coupling to form this specific compound is less documented, related strategies highlight the potential of this approach. For instance, Suzuki and Negishi coupling reactions have been utilized to connect cyclohexane (B81311) and benzene (B151609) fragments in the synthesis of more complex molecules. acs.org These methods involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, typically palladium or nickel. acs.orgorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org The development of nickel-catalyzed Kumada-Corriu coupling has also been shown to be effective in forming C(sp²)-C(sp³) bonds, a key step in building substituted cyclohexene systems. acs.org
Ring-Opening and Functionalization of Cyclic Ethers
The ring-opening of cyclic ethers, such as epoxides derived from cyclohexene, presents another synthetic avenue. For example, 4-vinylcyclohexene (B86511) can be epoxidized to form 4-vinyl-1-cyclohexene-1,2-epoxide. researchgate.netgoogle.com While the direct conversion of this epoxide to this compound is not explicitly detailed, the ring-opening of epoxides with chlorinating agents is a known transformation. The reaction of epichlorohydrin, a chloromethyl-containing epoxide, with various nucleophiles demonstrates the principle of introducing a chloromethyl group via ring-opening. researchgate.net The inherent ring strain in three- and four-membered cyclic ethers like epoxides and oxetanes makes them susceptible to ring-opening reactions. researchgate.netacs.org
Stereoselective Synthesis
The creation of specific stereoisomers of this compound is of significant interest in synthetic organic chemistry, particularly for the preparation of complex molecules with defined three-dimensional structures. nih.gov Stereoselective synthesis methods are designed to control the spatial arrangement of atoms, leading to the preferential formation of a single enantiomer or diastereomer.
Enantioselective Approaches
Enantioselective synthesis focuses on the production of a single enantiomer of a chiral compound. In the case of this compound, this means selectively forming either the (R)- or (S)-isomer. This is often accomplished using chiral catalysts or auxiliaries that introduce a bias towards the formation of one enantiomer over the other.
A prominent strategy in asymmetric synthesis is the use of organocatalysis. nih.gov For instance, chiral amine catalysts can activate substrates through the formation of enamine or iminium ions, leading to highly enantioselective transformations. nih.gov While direct enantioselective chloromethylation of cyclohexene is not extensively documented, related asymmetric syntheses of substituted cyclohexenes provide valuable insights. Organocatalytic domino or cascade reactions have emerged as a powerful tool for constructing complex molecular frameworks with multiple stereocenters from simple precursors. nih.gov These reactions can achieve excellent stereoselectivities, often exceeding 96-99% enantiomeric excess (ee). nih.gov
Another approach involves the use of chiral metal complexes. For example, N-heterocyclic carbene (NHC) catalysis, often used in conjunction with other catalysts like chiral Brønsted acids, has been successful in various asymmetric annulation reactions. nih.gov This cooperative catalysis can facilitate transformations that are otherwise challenging, achieving high enantioselectivity. nih.gov
Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is another established method for obtaining enantiomerically enriched compounds. This can be achieved using chiral catalysts or enzymes.
Table 1: Illustrative Enantioselective Approaches for Cyclohexene Derivatives
| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Organocatalysis | Chiral Amino-squaramide | β-ketoester and β-nitrostyrene | Functionalized Cyclohexane | >98% nih.gov |
| Cooperative Catalysis | Chiral NHC/Brønsted Acid | Functionalized Benzaldehydes | Annelated Cyclohexanes | up to 91% nih.gov |
| Radical Fragmentation | Chiral Sulfoxide | Sulfoxide derivative | 4-Substituted Cyclohexenes | Not Specified researchgate.net |
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For derivatives of this compound, this involves dictating the orientation of the chloromethyl group relative to other substituents on the cyclohexene ring.
A common and powerful method for diastereoselective synthesis is the Diels-Alder reaction, a cycloaddition that forms a six-membered ring. The stereochemistry of the resulting cyclohexene is controlled by the stereochemistry of the diene and dienophile reactants. acs.org By using hindered dienes and dienophiles, often in the presence of a Lewis acid catalyst, highly substituted cyclohexenes can be synthesized with good yields. acs.org
Substrate-controlled synthesis is another key strategy. Here, an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. The established stereocenter can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby creating a new stereocenter with a defined relationship to the first. This approach is widely used in the synthesis of natural products and other complex molecules. beilstein-journals.org
Furthermore, intramolecular reactions, such as the Mizoroki-Heck annulation, can be highly diastereoselective. In one example, a palladium(0)-catalyzed intramolecular cyclization of a cyclopentenyl-tethered 2-bromo-N-methylaniline proceeded with greater than 98% diastereoselectivity to form spiroindolines. acs.org
Table 2: Examples of Diastereoselective Synthesis of Cyclohexane Derivatives
| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) |
| Michael-Michael-1,2-Addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Chiral Organocatalyst and Achiral Base | >30:1 nih.gov |
| Diels-Alder Reaction | Hindered Silyloxy Dienes and Dienophiles | Mixed Lewis Acid (AlBr₃/AlMe₃) | Not Specified acs.org |
| Intramolecular Mizoroki-Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylanilines | Pd(t-Bu₃P)₂ | >98% acs.org |
| Cascade Double Michael Reaction | Curcumins and Arylidenemalonates | Aqueous KOH, TBAB | Complete diastereoselectivity in most cases beilstein-journals.org |
Reactivity and Transformations of 4 Chloromethyl Cyclohexene
Nucleophilic Substitution Reactions
The chlorine atom in the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions where it is replaced by various nucleophiles. smolecule.com This reactivity is fundamental to the synthetic utility of 4-(chloromethyl)cyclohexene, enabling the introduction of a wide array of functional groups.
Amination Reactions
The displacement of the chloride by nitrogen-based nucleophiles, known as amination, is a key transformation of this compound. This reaction provides a direct route to various aminomethylcyclohexene derivatives. For instance, reaction with ammonia (B1221849) can yield 4-(aminomethyl)cyclohexene. google.com More complex amines and their derivatives can also be employed. For example, the reaction with N-aminopyridiniums can lead to the formation of N-((cyclohex-3-en-1-yl)methyl)pyridin-1-aminium salts, which can undergo further transformations. chemrxiv.org The synthesis of certain copolymers has been achieved through the amination of polymers containing 4-chloromethyl styrene (B11656) units, a structurally related monomer, with sodium phthalimide (B116566) followed by treatment with hydrazine (B178648) monohydrate. researchgate.net
Table 1: Examples of Amination Reactions
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Ammonia | 4-(Aminomethyl)cyclohexene | Not specified | google.com |
| N-Aminopyridiniums | N-((cyclohex-3-en-1-yl)methyl)pyridin-1-aminium salts | Not specified | chemrxiv.org |
| Sodium Phthalimide | Phthalimide-functionalized copolymers | Not specified | researchgate.net |
Alkoxylation and Thiolation Reactions
Alkoxylation, the substitution by an alkoxy group, and thiolation, the substitution by a thiol group, are important reactions for introducing oxygen and sulfur functionalities, respectively.
Alkoxylation: The reaction of this compound with alkoxides or alcohols under basic conditions yields the corresponding ethers. For instance, palladium-catalyzed alkoxycarbonylation of related α-chloro ketones with various alcohols has been shown to be an efficient process. researchgate.net While direct examples with this compound are not extensively detailed in the provided results, the general reactivity pattern of benzylic and allylic chlorides suggests that similar transformations are feasible. researchgate.net
Thiolation: The synthesis of thiols and thioethers from alkyl halides is a well-established process. In the context of related structures, the reaction of cyclohexyl halides with hydrogen sulfide (B99878) can produce cyclohexanethiol. acgpubs.org Similarly, this compound is expected to react with thiolates or hydrogen sulfide under appropriate conditions to yield the corresponding thiol or thioether derivatives. For instance, a method for producing linagliptin (B1675411) involves an N-thiolation reaction of a xanthine (B1682287) precursor with 2-chloromethyl-4-methylquinazoline. google.com
Table 2: Examples of Alkoxylation and Thiolation Reactions
| Reaction Type | Nucleophile | Product Type | General Conditions |
|---|---|---|---|
| Alkoxylation | Alkoxides/Alcohols | Ethers | Palladium catalysis (for related systems) researchgate.net |
| Thiolation | Thiolates/H2S | Thiols/Thioethers | Basic conditions acgpubs.org |
Organometallic Reagent Interactions
This compound can react with various organometallic reagents, leading to the formation of new carbon-carbon bonds. These reactions are crucial for extending the carbon framework of the molecule.
Grignard Reagents: While an ipso nucleophilic substitution of the chlorine atom by a Grignard reagent was not observed in a study on related nitroarenes, Grignard reagents are generally potent nucleophiles that can displace halides. arkat-usa.org The reaction of this compound with Grignard reagents would be expected to yield 4-alkylcyclohexenes.
Organocuprates (Gilman Reagents): Gilman reagents are known to undergo coupling reactions with organohalides to form carbon-carbon bonds. libretexts.org This reaction is effective for a wide range of alkyl halides, including those with allylic structures. libretexts.org
Organozinc Reagents: Organozinc reagents are also utilized in cross-coupling reactions. For instance, the palladium-catalyzed coupling of organozinc reagents with organic halides is a common method for C-C bond formation. acs.org A process for preparing organozinc reagents from related chloroalkyl compounds has been described, indicating their potential utility in reactions with this compound. uni-muenchen.de
Table 3: Interactions with Organometallic Reagents
| Reagent Type | Expected Product | Reaction Type |
|---|---|---|
| Grignard Reagents | 4-Alkylcyclohexenes | Nucleophilic Substitution |
| Organocuprates (Gilman) | 4-Alkylcyclohexenes | Coupling Reaction libretexts.org |
| Organozinc Reagents | 4-Alkylcyclohexenes | Cross-Coupling Reaction acs.org |
Reactions Involving the Cyclohexene (B86901) Moiety
The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles. savemyexams.com
Electrophilic Addition Reactions
Electrophilic addition reactions involve the breaking of the pi bond of the alkene and the formation of two new sigma bonds.
Addition of Hydrogen Halides: The reaction of cyclohexene with hydrogen halides, such as hydrogen bromide, proceeds via an electrophilic addition mechanism to form halocyclohexanes. chemguide.co.uk The double bond in this compound would be expected to react similarly, with the regioselectivity of the addition being influenced by the chloromethyl substituent.
Addition of Halogens: The addition of halogens like bromine (Br₂) across the double bond of an alkene is a characteristic reaction. savemyexams.com This reaction proceeds through a cyclic halonium ion intermediate. For example, the chlorination of methylenecyclohexane (B74748) yields 1-(chloromethyl)cyclohexene. thieme-connect.de
Other Electrophilic Additions: In superacidic media, this compound can undergo protonation at the double bond, leading to the formation of a resonance-stabilized cyclohexenyl cation. smolecule.com The reaction with chloromethyl methyl sulfide in the presence of a catalyst like silver tetrafluoroborate (B81430) can lead to the formation of N-(2-methylthiomethylcyclohexyl)acetamide. kyoto-u.ac.jp
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a process where hydrogen gas is added across the double bond in the presence of a metal catalyst, resulting in the saturation of the alkene. ucla.edu This reaction converts this compound to (chloromethyl)cyclohexane.
Commonly used catalysts for this transformation include platinum, palladium, and nickel. libretexts.org For example, platinum oxide (Adam's catalyst) is an effective catalyst for the hydrogenation of alkenes. libretexts.org Palladium on carbon (Pd/C) is another widely used catalyst. libretexts.org Studies on related systems have shown high conversion rates using catalysts like AlOTf-bpy-Pd under hydrogen pressure. Porous aromatic frameworks modified with ethanolamino-groups have also been used as supports for palladium catalysts in the hydrogenation of various unsaturated compounds. mdpi.com
Table 4: Catalytic Hydrogenation of this compound
| Catalyst | Product | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Platinum Oxide (Adam's Catalyst) | (Chloromethyl)cyclohexane | Ethanol or Acetic Acid | H₂ gas | libretexts.org |
| Palladium on Carbon (Pd/C) | (Chloromethyl)cyclohexane | Ethanol | H₂ gas | libretexts.org |
| AlOTf-bpy-Pd | (Chloromethyl)cyclohexane | Not specified | 50 bar H₂, 100°C | |
| Pd on modified Porous Aromatic Frameworks | Saturated product | Not specified | H₂ gas | mdpi.com |
Cycloaddition Reactions
The carbon-carbon double bond in this compound is a site of significant reactivity, enabling its participation in various cycloaddition reactions. These reactions are fundamental in organic synthesis for the construction of cyclic molecular architectures.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful method for forming six-membered rings through the reaction of a conjugated diene with a dienophile (an alkene) tum.dewikipedia.org. In this context, the alkene of this compound can function as a dienophile. The reaction involves a concerted mechanism where three pi-bonds are broken, and two new sigma-bonds and one new pi-bond are formed, yielding a substituted cyclohexene derivative tum.demasterorganicchemistry.com. The reaction is typically thermally allowed and proceeds through a cyclic transition state tum.deiitk.ac.in. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups masterorganicchemistry.commnstate.edu; while the chloromethyl group is not strongly electron-withdrawing, it can influence the stereochemical outcome of the reaction. Diels-Alder reactions are stereospecific, meaning the stereochemistry of the dienophile is retained in the product masterorganicchemistry.com. For instance, a reaction with a cyclic diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct, with the orientation of the chloromethyl group influencing the formation of endo or exo products.
[3+2] Cycloaddition (Ozonolysis): Ozonolysis is a reaction where ozone (O₃), a 1,3-dipole, adds across the double bond of an alkene in a [3+2] cycloaddition to form an unstable primary ozonide, also known as a molozonide msu.eduorganicchemistrytutor.com. This intermediate rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane) iitk.ac.inlibretexts.orgstackexchange.com. Subsequent workup of the ozonide cleaves the original double bond, typically yielding aldehydes or ketones iitk.ac.inlibretexts.org. For this compound, ozonolysis would break the ring at the site of the double bond. A reductive workup (e.g., using dimethyl sulfide or zinc) would be expected to yield a dialdehyde, specifically 3-(chloromethyl)heptanedial.
Other Cycloadditions: The alkene in this compound could theoretically participate in other cycloadditions, such as light-induced [2+2] cycloadditions with another alkene to form a cyclobutane (B1203170) ring msu.edu. These reactions often require photochemical activation.
Oxidation and Reduction Chemistry of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a key reactive site, susceptible to both oxidation and reduction, allowing for the transformation into a variety of other functional groups.
Oxidation: The chloromethyl group can be oxidized to yield an aldehyde or a carboxylic acid. While direct oxidation studies on this compound are not widely documented, analogous transformations on similar structures are well-established. For instance, the oxidation of benzylic halides, which are structurally similar, can be achieved using various oxidizing agents. A documented procedure for the oxidation of 1-chloro-4-(chloromethyl)benzene to 4-chlorobenzaldehyde (B46862) utilizes hydrogen peroxide with a vanadium(V) oxide (V₂O₅) catalyst, achieving a 73% yield. thieme-connect.de It is plausible that a similar catalytic system could oxidize the chloromethyl group of this compound to the corresponding aldehyde, 4-formylcyclohexene. Further oxidation would yield 4-carboxycyclohexene.
Reduction: The chloromethyl group can be readily reduced to a methyl group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing primary alkyl halides to the corresponding alkanes ic.ac.ukmasterorganicchemistry.com. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex, displacing the chloride ion in an Sₙ2-type mechanism numberanalytics.comlumenlearning.com. This transformation would convert this compound into 4-methylcyclohexene. The general conditions for such reductions involve using an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions numberanalytics.com.
| Transformation | Functional Group Change | Typical Reagents | Product |
|---|---|---|---|
| Oxidation | -CH₂Cl → -CHO | H₂O₂, V₂O₅ (catalyst) | 4-Formylcyclohexene |
| Reduction | -CH₂Cl → -CH₃ | Lithium Aluminum Hydride (LiAlH₄) | 4-Methylcyclohexene |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting product outcomes and optimizing reaction conditions.
Kinetic Studies of Reactivity
The rate of reactions involving this compound is dictated by the mechanism and reaction conditions. While specific kinetic data for this compound is sparse, the principles of reaction kinetics for analogous systems provide valuable insight.
Influence of Temperature: Reaction rates are highly dependent on temperature. An increase in temperature generally increases the rate constant (k), as described by the Arrhenius equation. For example, kinetic studies on the hydrolysis of t-butyl chloride showed a significant increase in the rate constant as the temperature was raised from 19.5°C to 29.5°C. escholarship.org
| Reaction Type | General Rate Law | Molecularity | Key Influencing Factors |
|---|---|---|---|
| Sₙ1 | Rate = k[Substrate] | Unimolecular (rate-determining step) | Carbocation stability, Solvent ionizing power, Leaving group ability |
| Sₙ2 | Rate = k[Substrate][Nucleophile] | Bimolecular | Steric hindrance, Nucleophile strength, Solvent polarity |
Influence of Catalysis on Reaction Outcomes
Catalysts can profoundly influence the rate and selectivity of transformations involving this compound by providing alternative, lower-energy reaction pathways.
Lewis Acid Catalysis: Lewis acids can activate both the alkene and the chloromethyl group. They can coordinate to the chlorine atom, making it a better leaving group and promoting Sₙ1-type reactions or Friedel-Crafts-type alkylations. For the alkene, Lewis acids can enhance the electrophilicity of other reactants in reactions like the Diels-Alder or ene reactions, often leading to higher yields and selectivities. bath.ac.ukscience.gov For example, boron trifluoride has been used to catalyze photochemical rearrangements of related cyclohexadienone systems. tum.de
Transition Metal Catalysis: Transition metals are widely used to catalyze reactions of alkenes. Catalytic hydrogenation of the double bond can be achieved using palladium, platinum, or nickel catalysts to produce (chloromethyl)cyclohexane. ucla.edumdpi.com Palladium catalysts are also central to cross-coupling reactions (e.g., Suzuki, Heck) where the C-Cl bond could potentially be activated to form new C-C bonds, although activation of aryl or vinyl halides is more common. Copper and vanadium complexes have been shown to be effective catalysts for the oxidation of cyclohexene and related substrates, often using H₂O₂ or O₂ as the oxidant. researchgate.netrsc.org These catalysts can promote the formation of epoxides, diols, or other oxidation products. researchgate.net
Phase Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, such as nucleophilic substitution with aqueous sodium hydroxide (B78521), phase transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be employed. These catalysts facilitate the transport of the nucleophile (e.g., hydroxide ion) into the organic phase, thereby accelerating the reaction rate.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "4-(Chloromethyl)cyclohexene". Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the symmetry of the cyclohexene (B86901) ring, there are specific chemical environments for the hydrogen atoms. docbrown.info The olefinic protons on the double bond typically resonate in the downfield region of the spectrum. The presence of the electron-withdrawing chloromethyl group influences the chemical shifts of the neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. epa.gov For "this compound," distinct signals are expected for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the cyclohexene ring, and the carbon of the chloromethyl group.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Olefinic (CH =CH ) | 5.5 - 6.0 | Multiplet | J-coupling with adjacent protons |
| Allylic (C=C-CH ₂) | 1.9 - 2.2 | Multiplet | J-coupling with neighboring protons |
| Cyclohexyl (CH ₂) | 1.5 - 1.9 | Multiplet | J-coupling with neighboring protons |
| Methine (CH -CH₂Cl) | 2.3 - 2.7 | Multiplet | J-coupling with neighboring protons |
| Chloromethyl (CH ₂Cl) | 3.4 - 3.6 | Doublet | J-coupling with the methine proton |
| Carbon Type | Expected Chemical Shift (ppm) |
| Olefinic (C =C ) | 120 - 140 |
| Allylic (C=C-C H₂) | 25 - 35 |
| Cyclohexyl (C H₂) | 20 - 30 |
| Methine (C H-CH₂Cl) | 40 - 50 |
| Chloromethyl (C H₂Cl) | 45 - 55 |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. upi.edu The FTIR spectrum of "this compound" is expected to show characteristic absorption bands for the C=C double bond, C-H bonds (both sp² and sp³ hybridized), and the C-Cl bond. The fingerprint region of the spectrum provides a unique pattern that can be used for identification. researchgate.net
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. researchgate.net Therefore, the C=C stretching vibration in the cyclohexene ring is expected to give a strong signal in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=C | Stretching | 1640 - 1680 | FTIR, Raman |
| =C-H | Stretching | 3000 - 3100 | FTIR |
| C-H (sp³) | Stretching | 2850 - 3000 | FTIR |
| CH₂ | Bending (Scissoring) | 1450 - 1470 | FTIR |
| C-Cl | Stretching | 600 - 800 | FTIR |
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic techniques are essential for monitoring the progress of reactions involving "this compound" and for assessing the purity of the final product.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. kelid1.ir For "this compound," which is a relatively volatile liquid, GC is an ideal method for purity assessment and for monitoring reactions such as its synthesis or subsequent functionalization. A flame ionization detector (FID) is commonly used for the detection of hydrocarbons and their halogenated derivatives. gcms.cz The choice of the GC column is critical for achieving good separation of the analyte from starting materials, byproducts, and solvents.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives of "this compound" or for monitoring reactions in the liquid phase. Normal-phase or reversed-phase HPLC can be used depending on the polarity of the compounds of interest. A UV detector can be used if the molecules contain a chromophore, or a refractive index detector for universal detection.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | Capillary column (e.g., DB-5, HP-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) | Purity analysis, reaction monitoring |
| High-Performance Liquid Chromatography (HPLC) | Silica gel (normal phase), C18 (reversed phase) | Non-polar solvent (normal phase), Polar solvent mixture (reversed phase) | UV-Vis, Refractive Index (RI) | Analysis of derivatives, preparative separation |
Thermal Analysis Techniques in Materials Research
Thermal analysis techniques are crucial for characterizing the thermal properties of materials, especially polymers, derived from "this compound." The chloromethyl group serves as a reactive handle for polymerization and cross-linking reactions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers. For polymers synthesized from "this compound," TGA can reveal the onset of degradation, which is often related to the cleavage of the C-Cl bond, followed by the degradation of the polymer backbone. ukm.my For instance, studies on analogous polymers like poly(vinylbenzyl chloride) show distinct degradation steps. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.de It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. nih.govresearchgate.net For amorphous polymers derived from "this compound," a characteristic glass transition would be observed, while semi-crystalline polymers would also exhibit melting and crystallization peaks.
| Technique | Information Obtained | Relevance to this compound-based Materials |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, char yield | Understanding the upper service temperature and degradation mechanism of derived polymers. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc) | Characterizing the amorphous and crystalline nature of polymers, which influences their mechanical properties. |
Surface and Nanoscale Imaging Techniques
Surface and nanoscale imaging techniques are employed to visualize the morphology and structure of materials and surfaces functionalized with "this compound" at the micro- and nanoscale.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographic image of a surface. It is particularly useful for characterizing the surface of polymer films and coatings derived from "this compound." mdpi.com AFM can be used to assess surface roughness, and identify the presence of domains or phases in polymer blends or composites. azom.comnanomagnetics-inst.com
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It provides information about the surface topography and composition. researchgate.net For materials synthesized using "this compound," such as functionalized resins or composites, SEM can be used to study their morphology, particle size, and distribution. In some cases, energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can be used to map the elemental distribution, including chlorine, on the surface.
| Technique | Principle | Information Obtained | Application to this compound-based Systems |
| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the surface, and the deflection is measured. | High-resolution 3D topography, surface roughness, phase imaging. | Characterization of thin films, coatings, and self-assembled monolayers. |
| Scanning Electron Microscopy (SEM) | A focused electron beam scans the surface, and secondary or backscattered electrons are detected. | High-magnification imaging of surface morphology, particle size and shape. | Analysis of functionalized particles, porous materials, and composite structures. |
Computational Chemistry in the Study of 4 Chloromethyl Cyclohexene
Polymer Science and Materials Applications
Polymerization of 4-(Chloromethyl)cyclohexene
Polymers can be synthesized from this compound through various polymerization mechanisms, primarily involving the double bond within the cyclohexene (B86901) ring.
Free-radical polymerization is a common method for polymerizing vinyl monomers. nih.gov For this compound, this process can be initiated using standard radical initiators, such as α,α'-azoisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds via addition across the double bond of the cyclohexene ring, resulting in a polymer backbone with pendant cyclohexyl rings, each bearing a reactive chloromethyl group.
The general scheme involves three main steps:
Initiation: The initiator decomposes upon heating or UV irradiation to form free radicals. These radicals then react with a this compound monomer to initiate the polymer chain.
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly increasing the chain length.
Termination: The growth of polymer chains is halted by either combination or disproportionation of two growing radical chains.
This method is analogous to the radical polymerization of 4-chloromethylstyrene, which yields a polymer with a highly reactive benzyl (B1604629) chloride group on each repeating unit. researchgate.net The resulting poly(this compound) is a versatile precursor material, as the chloromethyl side chains remain intact and available for further modification.
While the direct cationic polymerization of this compound can be complex, derivatives of this monomer are suitable for cationic polymerization. For instance, the double bond can be converted to an epoxide, forming this compound oxide. This epoxide derivative can readily undergo cationic ring-opening polymerization.
This process is typically initiated by strong acids or Lewis acids, which protonate or coordinate to the oxygen atom of the epoxide ring, making it susceptible to nucleophilic attack by another monomer molecule. The polymerization of cyclohexene oxide and its derivatives has been shown to proceed in a living manner under certain conditions, allowing for control over molecular weight and the synthesis of block copolymers. osaka-u.ac.jpresearchgate.net The resulting polymer features a polyether backbone with the chloromethyl-functionalized cyclohexyl group as a side chain.
The cyclohexene ring in this compound is not sufficiently strained to undergo ring-opening polymerization (ROP) directly. However, analogous monomers derived from it can be polymerized via this mechanism. Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins. rsc.org
To utilize ROMP, this compound would first need to be converted into a more strained analogue, such as a norbornene or cyclobutene (B1205218) derivative containing the chloromethylcyclohexyl moiety. These strained monomers can then be efficiently polymerized using ruthenium-based catalysts (e.g., Grubbs' catalysts). This approach would yield a polymer with the functional group incorporated into the polymer backbone at regular intervals.
Another ROP analogue is the aforementioned cationic ring-opening polymerization of this compound oxide, which provides an alternative route to incorporating this functional monomer into a polymer structure. mdpi.com
Chemical Modification of Polymers Derived from this compound
The true utility of polymers derived from this compound lies in the potential for post-polymerization modification. This strategy allows for the synthesis of a single precursor polymer which can then be transformed into a diverse library of functional materials. nih.gov
The chloromethyl group on the polymer side chain is a highly reactive electrophilic site, analogous to a benzyl chloride. It is susceptible to nucleophilic substitution reactions, enabling the introduction of a vast array of functional groups. This process, often referred to as polymer-analogous reaction, allows for the covalent attachment of various moieties without altering the polymer backbone. wiley-vch.de
Common functionalization reactions include:
Amination: Reaction with primary, secondary, or tertiary amines to introduce amino groups or form quaternary ammonium (B1175870) salts. Quaternized polymers often exhibit antimicrobial properties or can be used as ion-exchange resins.
Etherification: Reaction with alkoxides or phenoxides to attach ether linkages, which can be used to modify solubility or attach other functional molecules.
Esterification: Reaction with carboxylate salts to form ester side chains, which can be used to introduce biodegradable linkages or attach drug molecules.
Thiolation: Reaction with thiols to create thioether linkages, a key reaction in "thiol-ene" click chemistry. wiley-vch.de
Cyanation: Substitution with cyanide ions to introduce nitrile groups, which can be further hydrolyzed to carboxylic acids or reduced to amines.
| Nucleophile | Reaction Type | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Tertiary Amine (e.g., Trimethylamine) | Quaternization | Quaternary Ammonium Salt (-CH₂N(CH₃)₃⁺Cl⁻) | Antimicrobial surfaces, Polyelectrolytes |
| Sodium Azide (NaN₃) | Azide Substitution | Azide (-CH₂N₃) | Precursor for "click" chemistry (CuAAC) |
| Sodium Ethoxide (NaOEt) | Williamson Ether Synthesis | Ethyl Ether (-CH₂OCH₂CH₃) | Modification of solubility and polarity |
| Sodium Carboxylate (RCOONa) | Esterification | Ester (-CH₂OOCR) | Drug delivery, Pro-drugs |
| Potassium Thioacetate (KSAc) | Thioesterification | Thioacetate (-CH₂SAc) | Precursor to thiol groups for crosslinking |
The ability to functionalize the chloromethyl groups allows for the precise tailoring of the final material's properties. By choosing the appropriate nucleophile, one can systematically alter various characteristics of the polymer. researchgate.net
Solubility: Introducing hydrophilic groups, such as quaternary ammonium salts or carboxylates, can transform a hydrophobic polymer into a water-soluble one. Conversely, attaching long alkyl chains can enhance its solubility in nonpolar organic solvents.
Thermal Properties: Attaching bulky side groups can increase the polymer's glass transition temperature (Tg) by restricting chain mobility. For example, substituting the chlorine with a sterically hindered group like tris(trimethylsilyl)methyl has been shown to significantly raise the Tg in analogous polymer systems. researchgate.net
Adhesion and Surface Energy: The introduction of polar functional groups can increase the polymer's surface energy, leading to improved adhesion to polar substrates.
Chemical Reactivity: The polymer can be functionalized with reactive handles for subsequent "click" chemistry reactions, allowing for the straightforward attachment of complex molecules like biomolecules or fluorescent dyes under mild conditions. osti.gov
This approach separates the challenges of polymerization from the introduction of functionality, providing a robust platform for creating advanced materials with customized properties from a single, easily synthesized polymeric precursor.
| Modification | Introduced Group | Expected Change in Polymer Property |
|---|---|---|
| Reaction with Trimethylamine | Quaternary Ammonium | Increase in hydrophilicity; becomes water-soluble |
| Reaction with Sodium Dodecanoate | Dodecyl Ester | Increase in hydrophobicity; enhanced solubility in nonpolar solvents |
| Reaction with TsiLi researchgate.net | Tris(trimethylsilyl)methyl | Increase in Glass Transition Temperature (Tg) and steric bulk |
| Reaction with Sodium Azide | Azide | Enables subsequent "click" chemistry for further functionalization |
Advanced Polymeric Materials Development
The inherent reactivity of the chloromethyl group in this compound allows for its incorporation into polymer chains, providing a versatile handle for post-polymerization modification. This functionality is pivotal in the design of sophisticated polymeric materials with tailored properties.
Polymer Supports for Catalysis and Reagents
The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, facilitating catalyst recovery and reuse. Polymers derived from this compound can serve as robust platforms for anchoring catalytic species. The chloromethyl group acts as an electrophilic site, enabling the covalent attachment of a wide array of ligands or metal complexes.
For instance, polymers and copolymers of this compound can be functionalized with nucleophilic ligands such as amines, phosphines, or thiol-containing molecules. These ligand-functionalized polymers can then chelate to metal centers, effectively heterogenizing homogeneous catalysts. This approach has been explored for various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The cyclohexene backbone of the polymer provides chemical stability and a defined structural framework for the catalytic sites.
| Catalyst System | Ligand Attached to Polymer | Metal Center | Catalyzed Reaction |
| Poly(this compound)-Supported Palladium | Triphenylphosphine analogue | Palladium (Pd) | Suzuki-Miyaura cross-coupling |
| Functionalized Cyclohexene Copolymer | Chiral diamine | Rhodium (Rh) | Asymmetric hydrogenation |
| Thiol-Modified Poly(this compound) | Thiol-based ligand | Gold (Au) | Oxidation of alcohols |
This table presents hypothetical examples based on the known reactivity of the functional groups, as specific research data for this compound in these exact systems is not widely available.
Functional Polymers for Electronic and Optical Applications
The development of functional polymers for electronic and optical devices is a rapidly advancing field. While direct applications of homopolymers of this compound in this area are not extensively documented, its utility as a comonomer or a precursor for functional materials is conceivable. The chloromethyl group can be transformed into a variety of electronically active moieties through chemical modification.
For example, substitution of the chlorine atom with carbazole, triphenylamine, or other hole-transporting groups could yield polymers with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Similarly, attachment of chromophores could lead to materials with interesting optical properties, such as nonlinear optical activity or photochromism.
The synthesis of block copolymers incorporating a this compound-derived block would allow for the creation of materials that microphase separate into distinct domains. Subsequent functionalization of the chloromethyl-containing domains could lead to the formation of well-ordered, nanostructured materials with anisotropic electronic or optical properties.
| Functional Group Attached | Potential Application | Property Conferred |
| Carbazole | Organic Light-Emitting Diodes (OLEDs) | Hole-transporting |
| Azobenzene | Optical data storage | Photochromism |
| Perylene diimide | Organic Photovoltaics (OPVs) | Electron-accepting |
This table illustrates potential functionalization strategies and their targeted applications based on established principles in materials chemistry.
Self-Assembled Polymeric Nanostructures
The self-assembly of block copolymers into well-defined nanostructures is a powerful bottom-up approach for fabricating advanced materials. A block copolymer containing a poly(this compound) segment could be designed to self-assemble in solution or in the solid state. The resulting morphology (e.g., spheres, cylinders, lamellae) would be dictated by the block copolymer composition and molecular weight.
The chloromethyl groups, being more polar than the hydrocarbon backbone, can influence the self-assembly behavior. More importantly, these groups provide a reactive scaffold within a specific domain of the nanostructure. This allows for domain-selective chemistry, where functional molecules can be precisely positioned within the nanostructure.
For instance, after the formation of a lamellar morphology from a diblock copolymer containing a poly(this compound) block, the chloromethyl groups within those lamellae could be quaternized with a long-chain amine. This would introduce amphiphilic character, potentially leading to further hierarchical self-assembly or the formation of responsive materials that can change their structure in response to external stimuli like pH or temperature.
Future Directions and Emerging Research Avenues
Sustainable Synthesis Routes and Green Chemistry Principles
The future of chemical manufacturing is intrinsically linked to the adoption of sustainable practices. For 4-(chloromethyl)cyclohexene, research is moving beyond traditional synthetic methods toward greener, more efficient routes that minimize environmental impact. The principles of green chemistry provide a framework for this evolution.
Key Green Chemistry Principles Applied to Synthesis:
Atom Economy: Traditional methods for synthesizing this compound, such as the reaction of cyclohex-3-enylmethanol with thionyl chloride, can have suboptimal atom economy, generating stoichiometric byproducts like sulfur dioxide and hydrogen chloride. Future research aims to develop addition-type reactions or catalytic cycles that maximize the incorporation of reactant atoms into the final product.
Use of Renewable Feedstocks: Cyclohexene (B86901) and its derivatives are typically derived from petroleum. A significant long-term goal is to develop pathways from biomass-derived feedstocks. For instance, the conversion of bio-based terpenes or other cyclic compounds into functionalized cyclohexenes represents a promising, albeit challenging, research avenue.
Safer Solvents and Auxiliaries: The use of hazardous chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) in synthesis is a key area for improvement . Research is focused on substituting these with greener alternatives such as bio-derived solvents (e.g., Cyrene), ionic liquids, or even performing reactions in solvent-free conditions. nih.govmdpi.com
A comparative table of traditional versus potential green synthesis routes highlights these goals:
| Feature | Traditional Synthesis (e.g., via Thionyl Chloride) | Future Sustainable Synthesis |
| Starting Material | Cyclohex-3-enylmethanol (petroleum-derived) | Bio-derived cyclic alcohols |
| Reagent | Thionyl chloride (stoichiometric) | Catalytic chlorinating agent or enzymatic process |
| Solvent | Dichloromethane, Chloroform | Green solvents (e.g., Cyrene), water, or solvent-free |
| Byproducts | SO2, HCl | Minimal or recyclable byproducts |
| Energy Profile | Often requires heating | Lower temperature, alternative energy sources |
Catalyst Development for Specific Transformations
The dual functionality of this compound opens a wide array of possibilities for chemical transformations. Catalyst development is key to controlling the selectivity and efficiency of reactions at either the chloromethyl group or the cyclohexene double bond.
Transformations at the Chloromethyl Group: The allylic chloride is susceptible to nucleophilic substitution. While these reactions can occur without catalysts, the development of specific catalysts, such as transition metal complexes or organocatalysts, can enhance reaction rates, improve yields, and allow for milder reaction conditions. For instance, catalysts can facilitate coupling reactions (e.g., Suzuki, Stille) if the chloride is first converted to a more reactive organometallic species. Research into phase-transfer catalysts can also improve reaction efficiency in biphasic systems, a common scenario for reactions involving inorganic nucleophiles.
Transformations at the Cyclohexene Double Bond: The double bond can undergo a variety of catalytic reactions:
Epoxidation: Catalytic oxidation to form the corresponding epoxide is a valuable transformation, as the resulting epoxy-chloromethyl-cyclohexane is a trifunctional building block. Heterogeneous catalysts, such as titanium-silicates or polyoxometalates, are being explored for selective epoxidation using green oxidants like hydrogen peroxide or even molecular oxygen. orientjchem.org
Hydrogenation: Selective hydrogenation of the double bond without affecting the chloromethyl group can be achieved using specific catalysts (e.g., Wilkinson's catalyst) under controlled conditions. This yields (chloromethyl)cyclohexane, a useful saturated intermediate. nih.gov
Metathesis: The cyclohexene ring is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique driven by ruthenium or molybdenum catalysts. This is a key area of exploration in materials science (see section 7.4).
The table below summarizes catalyst systems being explored for transformations of cyclohexene derivatives, which are applicable to this compound.
| Reaction Type | Catalyst Class | Target Transformation | Research Goal |
| Nucleophilic Substitution | Phase-Transfer Catalysts, Lewis Acids | R-Cl + Nu⁻ → R-Nu + Cl⁻ | Enhance reaction rates, enable use of weaker nucleophiles, milder conditions. |
| Epoxidation | Heterogeneous catalysts (e.g., Ti-Zeolites) | Alkene → Epoxide | High selectivity, use of green oxidants (H₂O₂, O₂), catalyst reusability. mdpi.com |
| Oxidation (Allylic) | TiZrCo alloys, Polyoxometalates | Allylic C-H → C=O or C-OH | Selective oxidation to 2-cyclohexen-1-one (B156087) or -ol derivatives. mdpi.com |
| Polymerization (ROMP) | Grubbs' or Schrock Catalysts (Ru, Mo) | Ring-Opening Polymerization | Control over polymer molecular weight and architecture. |
Integration with Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, efficiency, and scalability. thieme-connect.deumontreal.ca The synthesis and subsequent reactions of this compound are prime candidates for adaptation to flow methodologies.
Advantages of Flow Chemistry:
Enhanced Safety: The synthesis of this compound can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. umontreal.ca Furthermore, hazardous reagents can be generated and consumed in situ, avoiding the need to store large quantities.
Improved Reaction Efficiency: The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor often leads to higher yields and selectivities compared to batch processes. nih.gov For gas-liquid reactions, such as oxidations or hydrogenations, flow systems provide superior mass transfer, dramatically accelerating reaction rates. beilstein-journals.org
Scalability and Automation: Scaling up a flow process involves running the reactor for a longer duration rather than using larger, more hazardous vessels. thieme-connect.de This "scaling-out" approach is inherently safer and more straightforward. Flow systems can also be readily automated for process optimization and manufacturing.
A hypothetical multi-step flow synthesis could involve the initial chlorination of cyclohex-3-enylmethanol in a heated reactor coil, followed by an in-line purification step, and then immediate reaction of the purified this compound with a nucleophile in a second reactor module, all within a closed, automated system.
Exploration in Advanced Materials Engineering
The bifunctional nature of this compound makes it a highly attractive monomer and building block for the synthesis of functional and advanced materials. Its applications are analogous to those of 4-chloromethylstyrene, a well-studied monomer in polymer chemistry. researchgate.netsid.ir
Functional Polymers via ROMP: The cyclohexene moiety can participate in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with a polybutadiene-like backbone. Crucially, each repeating unit carries a reactive chloromethyl side group. This "handle" allows for post-polymerization modification, where various functional groups can be grafted onto the polymer backbone via nucleophilic substitution of the chloride. This enables the creation of a wide range of functional materials, including:
Polymeric supports for catalysts or reagents.
Materials with tunable properties (e.g., hydrophilicity, refractive index).
Bio-functional polymers for drug delivery or sensor applications.
Cross-linking Agent: The ability of this compound to react with various nucleophiles makes it a potential cross-linking agent. youtube.com It can be used to link different polymer chains together, forming a three-dimensional network. This process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of materials, converting thermoplastics into thermosets. youtube.comnsf.gov For example, it could be used to cross-link polymers containing nucleophilic groups like amines or hydroxyls.
Monomer for Polyaddition and Polycondensation: While less common, the chloromethyl group can be converted into other functional groups (e.g., an amine or hydroxyl group), creating a new monomer. This new monomer could then participate in other types of polymerization reactions, such as the formation of polyurethanes or polyesters, incorporating the cyclohexene ring into the polymer backbone for further modification (e.g., vulcanization).
The potential of this compound in materials science is vast, offering a pathway to novel polymers with tailored functionalities and properties. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 4-(chloromethyl)cyclohexene, and what factors influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves substitution or addition reactions. For example, halogenation of cyclohexene derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions can introduce the chloromethyl group. A published method for analogous compounds (e.g., 1-(chloromethyl)-4-(prop-1-en-2-yl)cyclohexene) employs nucleophilic substitution with chlorinating agents, followed by purification via fractional distillation or column chromatography . Key factors affecting yield include reaction temperature (e.g., avoiding thermal decomposition above 65°C) and solvent choice (e.g., inert solvents like dichloromethane to minimize side reactions). Purity is confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Proton NMR (¹H NMR) is critical for identifying the chloromethyl group’s chemical environment. The chloromethyl protons typically resonate as a singlet or multiplet in the δ 3.5–4.5 ppm range, while cyclohexene protons appear as distinct multiplets (δ 5.0–6.0 ppm for vinyl hydrogens). Carbon-13 NMR (¹³C NMR) confirms the chlorinated carbon (δ 40–50 ppm). Gas chromatography-mass spectrometry (GC-MS) aids in verifying molecular weight (C₇H₁₁Cl, m/z 130.62) and detecting impurities. Infrared (IR) spectroscopy identifies C-Cl stretching vibrations (~550–750 cm⁻¹) .
Advanced Research Questions
Q. How does the position of the chloromethyl group affect the reactivity of cyclohexene derivatives in radical reactions?
- Methodological Answer : The chloromethyl group’s position significantly impacts reactivity due to steric and electronic effects. For instance, 3-(chloromethyl)cyclohexene exhibits lower reactivity in tri-n-butyltin hydride reductions compared to 4-chlorocycloheptene, as shown in studies of cyclopropylcarbinyl-allylcarbinyl radical rearrangements. The 4-position allows better orbital overlap for radical stabilization, whereas 3-substituted isomers may face steric hindrance or slower rearrangement kinetics. Computational modeling (DFT) and kinetic experiments (e.g., Arrhenius plots) are used to compare activation energies and reaction pathways .
Q. How can this compound’s dual functional groups be leveraged in multi-step organic syntheses?
- Methodological Answer : The chloromethyl group serves as a versatile handle for further functionalization. For example:
- Nucleophilic substitution : React with amines (e.g., pyridine) to form quaternary ammonium salts, useful in phase-transfer catalysis .
- Polymer chemistry : As an intermediate in copolymerization with cyclohexene oxide and CO₂, catalyzed by dizinc complexes, to synthesize polycarbonates. Kinetic studies (via in situ ATR-IR and ¹H NMR) reveal zero-order dependence on CO₂ pressure and first-order dependence on monomer concentration, enabling precise control of molecular weight distributions .
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids to generate biaryl cyclohexene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
